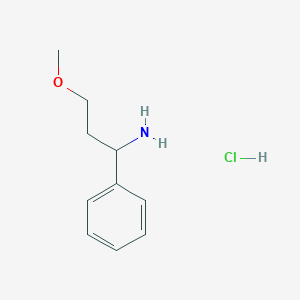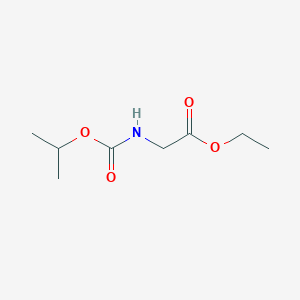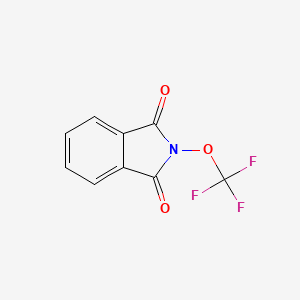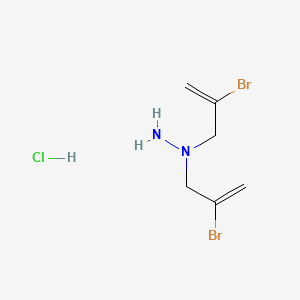
1,1-Bis(2-bromoprop-2-enyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-bromoprop-2-enyl)hydrazine is an organic compound with the molecular formula C6H10Br2N2 It is characterized by the presence of two bromoprop-2-enyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoprop-2-enyl)hydrazine can be synthesized through the reaction of hydrazine with 2-bromoprop-2-enyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-bromoprop-2-enyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and brominated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azides, cyanides, and other substituted products.
Scientific Research Applications
1,1-Bis(2-bromoprop-2-enyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-bromoprop-2-enyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-chloroprop-2-enyl)hydrazine
- 1,1-Bis(2-iodoprop-2-enyl)hydrazine
- 1,1-Bis(2-fluoroprop-2-enyl)hydrazine
Comparison
1,1-Bis(2-bromoprop-2-enyl)hydrazine is unique due to its bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions and provide different electronic and steric effects.
Properties
CAS No. |
20570-15-4 |
|---|---|
Molecular Formula |
C6H11Br2ClN2 |
Molecular Weight |
306.42 g/mol |
IUPAC Name |
1,1-bis(2-bromoprop-2-enyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10Br2N2.ClH/c1-5(7)3-10(9)4-6(2)8;/h1-4,9H2;1H |
InChI Key |
MDKVJGIFYNHLGB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CC(=C)Br)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)
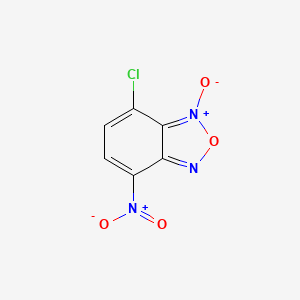
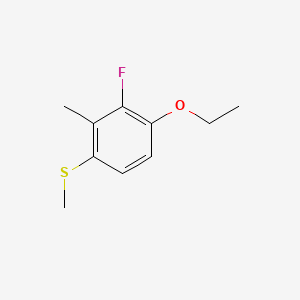
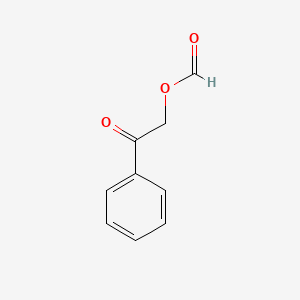
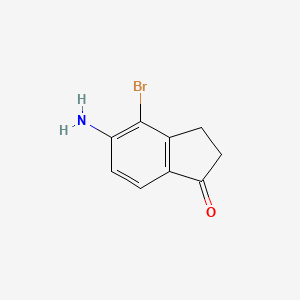
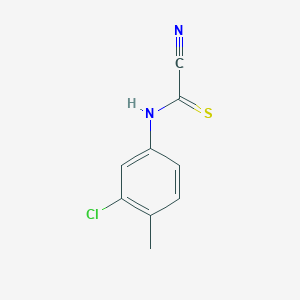
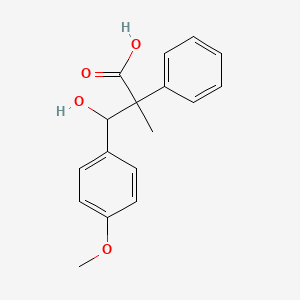
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
